METHYL BENZIMIDAZOLE-5-CARBOXYLATE
Overview
Description
METHYL BENZIMIDAZOLE-5-CARBOXYLATE is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of methyl 1H-benzimidazole-5-carboxylate consists of a benzene ring fused to an imidazole ring, with a methyl ester group attached to the 5th position of the benzimidazole ring .
Mechanism of Action
Target of Action
Methyl Benzimidazole-5-Carboxylate, also known as Methyl 1H-benzimidazole-5-carboxylate or Methyl 1H-benzo[d]imidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles have been found to exhibit a wide range of biological activities, including anticancer activities . The primary targets of these compounds are often associated with cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cell cycle. Specifically, it has been found to provoke cell death in leukemic cells and stimulate S/G2 cell cycle arrest, along with the downregulation of cyclin B1, CDK2, and PCNA .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation . By interacting with its targets, this compound can influence the progression of the cell cycle, leading to cell death in certain cancer cells .
Pharmacokinetics
The benzimidazole derivatives are generally known for their wide range of biological activities, suggesting that they may have favorable adme properties .
Result of Action
The result of this compound’s action is the induction of cell death in certain cancer cells . This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and the downregulation of certain proteins .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Cellular Effects
They stimulate S/G2 cell cycle arrest and downregulation of cyclin B1, CDK2, and PCNA .
Molecular Mechanism
Benzimidazole derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL BENZIMIDAZOLE-5-CARBOXYLATE can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with urea, followed by cyclization and subsequent esterification. The reaction typically requires a catalyst such as polyphosphoric acid or a metal catalyst like nickel .
Another method involves the condensation of 1,2-diaminobenzene with an appropriate carboxylic acid derivative under acidic conditions, followed by methylation of the resulting benzimidazole-5-carboxylic acid .
Industrial Production Methods
Industrial production of methyl 1H-benzimidazole-5-carboxylate often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel-decorated SBA-15 nanocomposites have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL BENZIMIDAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 5th position of the benzimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Benzimidazole-5-carboxylic acid.
Reduction: Benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used
Scientific Research Applications
METHYL BENZIMIDAZOLE-5-CARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
METHYL BENZIMIDAZOLE-5-CARBOXYLATE can be compared with other benzimidazole derivatives such as:
5-methylbenzimidazole: Similar in structure but lacks the ester group, leading to different chemical properties and applications.
1-methylbenzimidazole: Contains a methyl group at the 1st position instead of the 5th position, resulting in different reactivity and biological activity.
2-methylbenzimidazole:
The uniqueness of methyl 1H-benzimidazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHIVYNOVTVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381526 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26663-77-4 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What modifications have been explored to enhance the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives?
A: Researchers have investigated the impact of substituting the second position of the benzimidazole ring with 4-methylpiperidinyl groups on the antibacterial activity of methyl 1H-benzimidazole-5-carboxylate derivatives. [] This modification aims to improve the compound's interaction with bacterial targets and enhance its overall efficacy.
Q2: What synthetic routes have been employed to produce methyl 1H-benzimidazole-5-carboxylate derivatives?
A: One common approach involves reacting o-phenylenediamine derivatives with urea to synthesize the target methyl 1H-benzimidazole-5-carboxylates. [] Further modifications, such as the introduction of a chlorine atom at the 2nd position using POCl3, followed by a nucleophilic substitution with 4-methylpiperidine, can be implemented to achieve desired structural variations. []
Q3: What analytical techniques are commonly used to characterize the synthesized methyl 1H-benzimidazole-5-carboxylate derivatives?
A: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of the synthesized compounds. These include 1H-NMR, 13C-NMR, and LC-MS. [, ] These techniques provide valuable information about the compound's structure, purity, and molecular weight.
Q4: Have any related substances of dabigatran etexilate, which shares structural similarities with methyl 1H-benzimidazole-5-carboxylate, been synthesized and characterized?
A: Yes, four related substances of dabigatran etexilate have been successfully synthesized and their structures confirmed using 1H-NMR, MS, and 13C-NMR. [] This research highlights the potential of exploring structural analogs within this chemical class for novel therapeutic applications.
Q5: How does the conformation of the methoxyphenyl ring in ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate influence its crystal structure?
A: In the crystal structure of ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, the methoxyphenyl ring adopts a twisted conformation relative to the benzimidazole ring system. [] This twist, with a dihedral angle of 28.81 (5)°, plays a significant role in the intermolecular interactions within the crystal lattice, influencing its packing arrangement. []
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